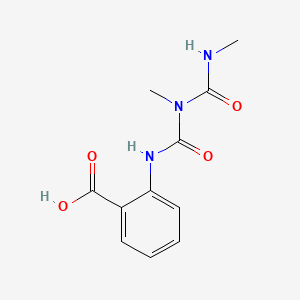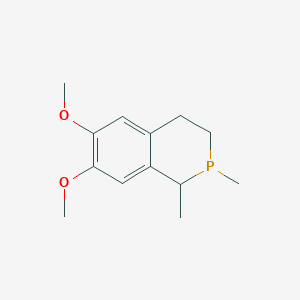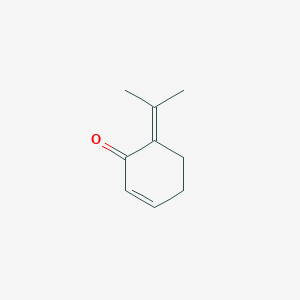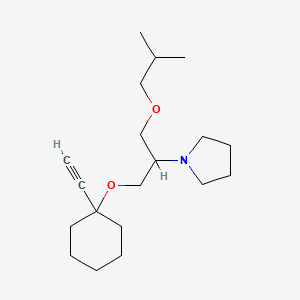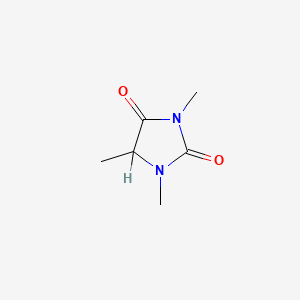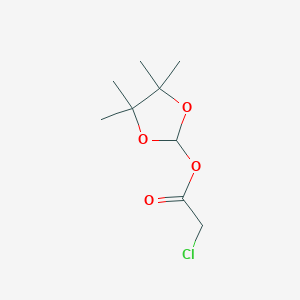
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate is a chemical compound known for its unique structure and reactivity. It is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate typically involves the reaction of 4,4,5,5-Tetramethyl-1,3-dioxolane-2-one with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one and chloroacetic acid.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs in the presence of water or aqueous base.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Major Products
Nucleophilic substitution: Products include substituted dioxolanes.
Hydrolysis: Products are 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one and chloroacetic acid.
Esterification: Products are esters of this compound.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate involves its reactivity as an electrophile due to the presence of the chloroacetate group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one: A related compound with similar reactivity but lacking the chloroacetate group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl compounds: These compounds have a boron atom in place of the carbonyl group and exhibit different reactivity patterns
Uniqueness
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate is unique due to its combination of the dioxolane ring and the chloroacetate group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical products .
Eigenschaften
CAS-Nummer |
73761-36-1 |
|---|---|
Molekularformel |
C9H15ClO4 |
Molekulargewicht |
222.66 g/mol |
IUPAC-Name |
(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl) 2-chloroacetate |
InChI |
InChI=1S/C9H15ClO4/c1-8(2)9(3,4)14-7(13-8)12-6(11)5-10/h7H,5H2,1-4H3 |
InChI-Schlüssel |
UIINPVSSFNRBHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(O1)OC(=O)CCl)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


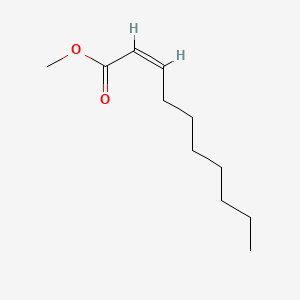
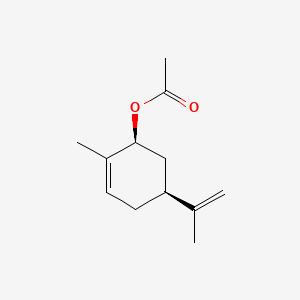
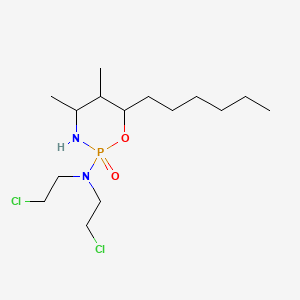
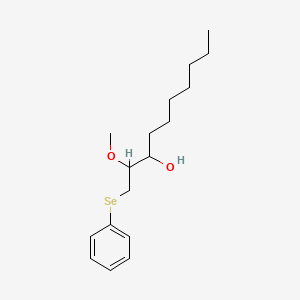
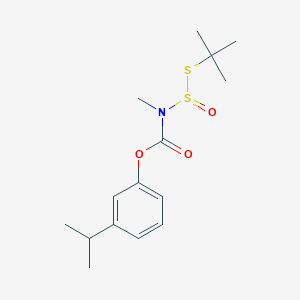
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
